molecular formula C10H13N3O B1450423 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine CAS No. 1513232-58-0

1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine

Cat. No.: B1450423
CAS No.: 1513232-58-0
M. Wt: 191.23 g/mol
InChI Key: IWEHPXHJFJYWMC-UHFFFAOYSA-N
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Description

1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine is a compound that features a unique combination of a pyridine ring and an azetidine ring. The presence of these two distinct moieties in a single molecule makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine typically involves the formation of the azetidine ring followed by the introduction of the pyridine moiety. One common method is the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions to form the azetidine ring. The pyridine moiety can then be introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine include other azetidine derivatives and pyridine-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-9(3-2-4-12-7)10(14)13-5-8(11)6-13/h2-4,8H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEHPXHJFJYWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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